molecular formula C21H25ClO6 B1669812 Dapagliflozin CAS No. 461432-26-8

Dapagliflozin

Cat. No. B1669812
M. Wt: 408.9 g/mol
InChI Key: JVHXJTBJCFBINQ-ADAARDCZSA-N
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Description

Dapagliflozin is used in conjunction with a proper diet and exercise to treat type 2 diabetes. It operates in the kidneys to prevent glucose absorption, which helps lower blood sugar levels . It does not assist patients who have insulin-dependent or type 1 diabetes .


Synthesis Analysis

A facile and green synthetic route was developed for the preparation of dapagliflozin . Key reaction steps include a direct Friedel–Crafts acylation and a synthesis of diaryl ketal moiety in one-pot manner without waste water generation .


Molecular Structure Analysis

Dapagliflozin is a sodium-glucose co-transporter-2 (SGLT2) inhibitor . It has a molecular formula of C24H35ClO . The structure of dapagliflozin is influenced by several physiological functions including lowering both pre- and afterload of the heart and downregulation of sympathetic activity, and decreased intraglomerular pressure .


Chemical Reactions Analysis

A continuous flow synthesis process for dapagliflozin has been reported . The mild and efficient synthesis of Br/Li exchange reaction and C -arylation was achieved with the aid of efficient mixing and heat transfer in the microreactor .


Physical And Chemical Properties Analysis

Dapagliflozin exhibited distinct physical properties depending upon the differences in solid form and also showed significant differences in solid-state behavior in the stress stability test . The compounds were analyzed using scanning electron microscopy (SEM), powder X-ray diffraction (PXRD), thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), Fourier-transform infrared (FT-IR) spectroscopy, dynamic vapor sorption (DVS), and powder rheology testing .

Scientific Research Applications

Cardiovascular Outcomes in Type 2 Diabetes

Dapagliflozin, a selective inhibitor of sodium–glucose cotransporter 2, has been investigated for its cardiovascular safety profile in type 2 diabetes patients. A study indicated that dapagliflozin did not result in a higher or lower rate of major adverse cardiovascular events (MACE) compared to placebo but did result in a lower rate of cardiovascular death or hospitalization for heart failure. This finding reflects a lower rate of hospitalization for heart failure, highlighting its potential benefit in cardiovascular outcomes for patients with type 2 diabetes (Declare–Timi Investigators, 2019).

NAFLD in Type 2 Diabetes

Dapagliflozin has been evaluated for its effects on liver fat content in individuals with type 2 diabetes and NAFLD. The study demonstrated that dapagliflozin, alone or in combination with omega-3 carboxylic acids, significantly reduced liver fat content. Dapagliflozin monotherapy also reduced levels of hepatocyte injury biomarkers, suggesting a disease-modifying effect in NAFLD (Eriksson et al., 2018).

Renal Ischemia-Reperfusion Injury

In a study exploring the renoprotective effects of dapagliflozin, it was found to attenuate renal ischemia-reperfusion injury. The study indicated that dapagliflozin improved renal function and reduced renal expression of Bax, renal tubule injury, and TUNEL-positive cells, suggesting its potential in protecting against renal ischemia-reperfusion injury (Chang et al., 2016).

Cardiac Remodeling in Pressure Overload

Another study investigated the effects of dapagliflozin on cardiac remodeling induced by pressure overload. Dapagliflozin administration was shown to reduce myocardial hypertrophy, myocardial interstitial and perivascular fibrosis, and cardiomyocyte apoptosis in a mouse model. This suggests dapagliflozin's potential as a therapy to prevent pathological cardiac remodeling in nondiabetics (Shi et al., 2019).

Mitochondrial Dysfunction in Diabetes

Dapagliflozin has been assessed for its impact on mitochondrial dysfunction in the liver of mice with diabetes. The study showed that dapagliflozin treatment prevented mitochondrial swelling, normalized mitochondrial size in hepatocytes, and reversed the decline in the mtDNA copy number, indicating its efficacy in addressing mitochondrial dysfunction associated with diabetes (Belosludtsev et al., 2021).

Safety And Hazards

Dapagliflozin may cause hypoglycemia and eye irritation . It can cause intravascular volume depletion, which may manifest as symptomatic hypotension or acute transient changes in creatinine .

Future Directions

Dapagliflozin may represent a novel therapeutic approach, though long-term controlled clinical trials with a larger patient population are required to confirm the currently available data . Increasing evidence of the beneficial effects on morbidity and mortality in patients with Type 2 diabetes and concurrent heart failure, acute MI and renal failure are likely to see the usage of dapagliflozin in patients with these comorbidities increase over the next 5 years .

properties

IUPAC Name

(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClO6/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21/h3-8,10,17-21,23-26H,2,9,11H2,1H3/t17-,18-,19+,20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVHXJTBJCFBINQ-ADAARDCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20905104
Record name Dapagliflozin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Dapagliflozin inhibits the sodium-glucose contransporter 2(SGLT2) which is primarily located in the proximal tubule of the nephron. SGLT2 facilitates 90% of glucose reabsorption in the kidneys and so its inhibition allows for glucose to be excreted in the urine. This excretion allows for better glycemic control and potentially weight loss in patients with type 2 diabetes mellitus.
Record name Dapagliflozin
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Product Name

Dapagliflozin

CAS RN

461432-26-8
Record name Dapagliflozin
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Record name Dapagliflozin [USAN:INN]
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Record name Dapagliflozin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06292
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Dapagliflozin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S)-1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol
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Record name DAPAGLIFLOZIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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